![molecular formula C23H19N3O2S2 B14471107 ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 66180-45-8](/img/structure/B14471107.png)
({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a triphenylmethyl group, and a sulfanyl acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting with the formation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The triphenylmethyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the sulfanyl acetic acid moiety through a thiol-ene reaction or similar methods.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the triphenylmethyl group, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings of the triphenylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives, deprotected triphenylmethyl group
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
Biology: In biological research, ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
- ({5-[(Phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- ({5-[(Diphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propionic acid
Uniqueness: The presence of the triphenylmethyl group in ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid imparts unique steric and electronic properties, making it distinct from other similar compounds
Propiedades
Número CAS |
66180-45-8 |
|---|---|
Fórmula molecular |
C23H19N3O2S2 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
2-[[5-(tritylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C23H19N3O2S2/c27-20(28)16-29-22-26-25-21(30-22)24-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,24,25)(H,27,28) |
Clave InChI |
GYUCDDCNIBTHSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NN=C(S4)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


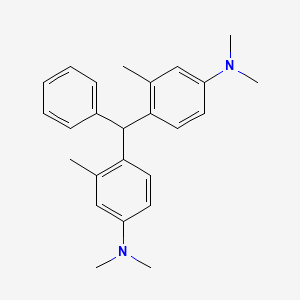
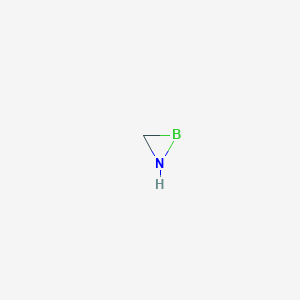
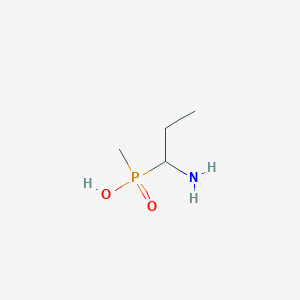
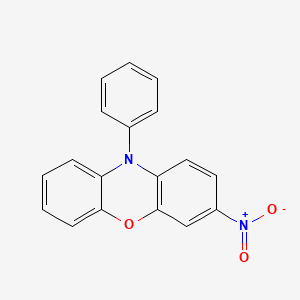
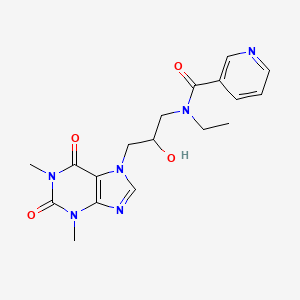
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
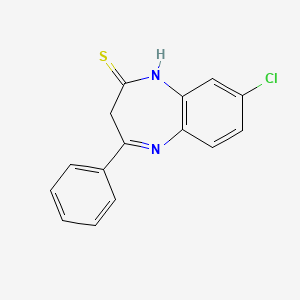
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
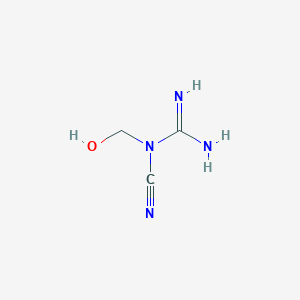
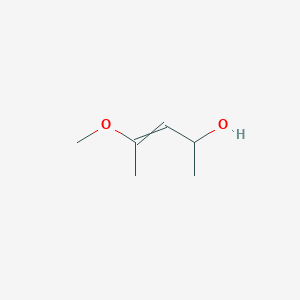
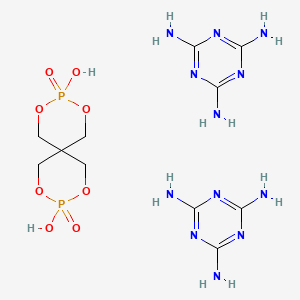
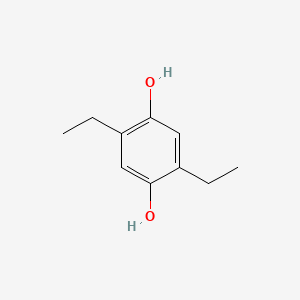
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)

